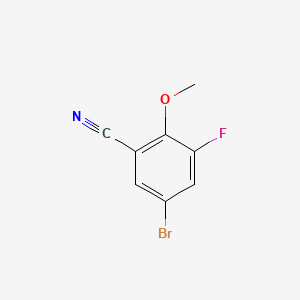

5-Bromo-3-fluoro-2-methoxybenzonitrile

Descripción

BenchChem offers high-quality 5-Bromo-3-fluoro-2-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-2-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1247885-38-6 |

|---|---|

Fórmula molecular |

C8H5BrFNO |

Peso molecular |

230.036 |

Nombre IUPAC |

5-bromo-3-fluoro-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 |

Clave InChI |

CVSNMRCIGNCTTE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1F)Br)C#N |

Sinónimos |

Benzonitrile, 5-broMo-3-fluoro-2-Methoxy- |

Origen del producto |

United States |

Advanced Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-fluoro-2-methoxybenzonitrile

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1247885-38-6) serves as a premier tetrasubstituted benzene scaffold[1]. Featuring four distinct functional handles—a nitrile, a methoxy group, a fluorine atom, and a bromine atom—this molecule offers orthogonal reactivity profiles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and field-proven protocols for downstream functionalization.

Physicochemical Profiling & Structural Logic

Understanding the precise molecular metrics and electronic distribution of a building block is the first step in rational synthetic design. The molecular formula of 5-Bromo-3-fluoro-2-methoxybenzonitrile is C8H5BrFNO , yielding a molecular weight of 230.03 g/mol [1][2].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 5-Bromo-3-fluoro-2-methoxybenzonitrile |

| CAS Registry Number | 1247885-38-6 |

| Molecular Formula | C8H5BrFNO |

| Molecular Weight | 230.03 g/mol |

| Topological Polar Surface Area (TPSA) | 33.0 Ų (Nitrile + Ether oxygen) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Methoxy O, Fluoro F) |

| Primary Reactive Handle | C5-Bromine (Electrophile for cross-coupling) |

Electronic and Steric Causality

The tetrasubstituted nature of this core dictates its reactivity.

-

The Nitrile Group (-CN) at C1: Strongly electron-withdrawing via both induction (-I) and resonance (-M). It lowers the LUMO of the aromatic ring, making the system more robust against oxidative degradation while serving as a masked amine or carboxylic acid.

-

The Methoxy Group (-OCH3) at C2: Provides localized steric bulk and acts as a strong resonance donor (+M). Because it is para to the bromine atom at C5, it enriches the electron density at the C-Br bond.

-

The Fluorine Atom (-F) at C3: Exerts a strong inductive withdrawal (-I) that modulates the pKa of adjacent protons (if any were present) and increases the overall metabolic stability of the compound by blocking CYP450-mediated oxidation at that position.

-

The Bromine Atom (-Br) at C5: The primary site for transition-metal-catalyzed functionalization. Despite the electron-donating nature of the para-methoxy group, the combined electron-withdrawing effects of the meta-nitrile and meta-fluoro groups sufficiently activate the C-Br bond for oxidative addition by low-valent palladium species[3].

Orthogonal Reactivity & Functionalization Pathways

As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic node in a synthetic network. The true value of 5-Bromo-3-fluoro-2-methoxybenzonitrile lies in its chemoselectivity. The C-Br bond can be selectively engaged in Suzuki, Buchwald-Hartwig, or Sonogashira couplings without disturbing the sensitive nitrile group, provided the correct catalytic conditions are employed[4][5].

Figure 1: Orthogonal reactivity pathways of 5-Bromo-3-fluoro-2-methoxybenzonitrile.

Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

To harness the C5-bromine handle while preserving the C1-nitrile, the following self-validating protocol is designed. This method utilizes a bidentate palladium catalyst and a mild base to ensure high turnover without off-target hydrolysis[4][5].

Reagents and Materials

-

Electrophile: 5-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 equiv, 1.0 mmol, 230 mg)

-

Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

-

Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology & Causality

Step 1: Reagent Assembly and Degassing

-

Charge a dried Schlenk flask with 5-Bromo-3-fluoro-2-methoxybenzonitrile, the arylboronic acid, and K₂CO₃.

-

Add the 1,4-Dioxane and H₂O solvent mixture.

-

Causality: Spurge the mixture with Argon for 15 minutes. Oxygen is a potent poison for the active Pd(0) species, leading to the formation of inactive Pd(II) peroxo complexes. Thorough degassing is non-negotiable for maintaining the catalytic cycle and preventing homocoupling of the boronic acid[4].

Step 2: Catalyst Introduction

-

Under a positive stream of Argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

-

Causality: Why Pd(dppf)Cl₂? The bidentate dppf ligand provides a large bite angle (approx. 99°). This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is often the rate-limiting step when coupling sterically encumbered ortho-substituted aromatics[5].

Step 3: Heating and Reaction Monitoring

-

Seal the flask and heat the reaction mixture to 85 °C using a pre-heated oil bath. Stir vigorously for 4 to 8 hours.

-

Causality: Why 85 °C and a mild base? While Suzuki couplings can be pushed to 110 °C with strong bases like NaOH, doing so with this substrate will inevitably hydrolyze the C1-nitrile into a primary amide or carboxylic acid. K₂CO₃ at 85 °C provides sufficient basicity to form the reactive boronate complex[-B(OH)₃]⁻ without compromising the nitrile[4][5].

Step 4: Workup and Isolation

-

Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and partition with distilled water (20 mL).

-

Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the functionalized biaryl carbonitrile.

References

- BLD Pharm. "1247885-38-6 | 5-Bromo-3-fluoro-2-methoxybenzonitrile". BLD Pharm.

- BenchChem. "Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile". BenchChem.

- Abovchem. "Functional group-Halo:fluoride". Abovchem.

- MDPI. "The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands". Molecules.

- ACS Publications. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". The Journal of Organic Chemistry.

Sources

Key Intermediates in the Synthesis of Substituted Benzonitriles: A Technical Guide

Executive Summary

Substituted benzonitriles are ubiquitous structural motifs in medicinal chemistry, serving as critical intermediates and active pharmacophores in blockbuster drugs such as letrozole, anastrozole, and cimetidine[1]. The cyano group (–CN) imparts unique physicochemical properties, including enhanced metabolic stability, strong hydrogen-bond accepting capabilities, and high dipole moments. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the three core synthetic pathways to benzonitriles: transition-metal-catalyzed cyanation of aryl halides, electrophilic dehydration of primary amides, and direct photocatalytic C–H cyanation.

Transition-Metal-Catalyzed Cyanation of Aryl Halides

Mechanistic Causality & Catalyst Design

The classic Sandmeyer and Rosenmund-von Braun reactions require stoichiometric, highly toxic copper(I) cyanide and harsh thermal conditions. Palladium-catalyzed cross-coupling has superseded these methods, offering broad functional group tolerance and high yields[2].

The catalytic cycle relies on the oxidative addition of an aryl halide to a Pd(0) species, followed by cyanide exchange and reductive elimination to yield the benzonitrile[3]. The primary failure mode in this pathway is catalyst deactivation. The cyanide anion is a potent σ-donor and π-acceptor; high concentrations of free CN⁻ rapidly coordinate to Pd(II) intermediates, forming a thermodynamically stable, catalytically dead [Pd(CN)4]2− complex[3].

To circumvent this, modern protocols utilize "slow-release" cyanide sources. Reagents such as Zn(CN)2 or K4[Fe(CN)6] possess low solubility in organic solvents, ensuring that the steady-state concentration of dissolved cyanide remains strictly below the threshold required for catalyst poisoning[3].

Pd-Catalyzed Aryl Halide Cyanation Cycle

Self-Validating Protocol: Homogeneous Pd-Catalyzed Cyanation

This scalable protocol utilizes a homogeneous system optimized for both aryl chlorides and bromides[4]. The inclusion of a basic aqueous wash during workup is a self-validating safety mechanism that quantitatively converts any residual cyanide into water-soluble, non-volatile sodium cyanide, preventing toxic HCN evolution.

Reagents: Aryl halide (1.0 mmol), Pd(OAc)2 (2 mol%), dppf (4 mol%), Zn(CN)2 (0.6 mmol), TMEDA (0.2 mmol), 1-butanol (3 mL).

-

Inert Setup: Inside a nitrogen-filled glovebox, charge a pressure-rated reaction vial with the aryl halide, Pd(OAc)2 , dppf, and Zn(CN)2 .

-

Solvent Addition: Add 1-butanol and TMEDA. Seal the vial with a PTFE-lined septum cap.

-

Reaction: Remove the vial from the glovebox and heat in a pre-equilibrated oil bath at 100 °C for 12 hours under vigorous stirring.

-

Quench & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash the organic layer with 1M NaOH (2 × 5 mL) to neutralize and extract unreacted cyanide.

-

Isolation: Wash the organic phase with brine, dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.

Dehydration of Primary Benzamides

Mechanistic Causality & Reagent Selection

When starting from carboxylic acids, conversion to a primary amide followed by dehydration is a highly reliable route to benzonitriles[1]. Primary amides are chemically robust due to strong resonance stabilization. To drive dehydration, the carbonyl oxygen must be activated into a superior leaving group.

Recent advancements have replaced harsh dehydrating agents (like SOCl2 or P2O5 ) with highly electrophilic Phosphorus(III) reagents such as PCl3 , P(NMe2)3 , or P(OPh)3 [1]. The phosphorus center rapidly couples with the nucleophilic amide oxygen, forming a highly reactive phosphorylated intermediate. The addition of a secondary or tertiary base (e.g., diethylamine or DBU) facilitates a rapid E2-like elimination, expelling a stable phosphorus oxide byproduct and yielding the nitrile[5].

Workflow for Dehydration of Primary Amides to Nitriles

Self-Validating Protocol: PCl3-Mediated Dehydration

This protocol leverages PCl3 and diethylamine[5]. The saturated NH4Cl wash validates the completion of the workup by hydrolyzing any unreacted PCl3 into water-soluble phosphorous acid and neutralizing excess diethylamine.

Reagents: Primary amide (1.0 mmol), PCl3 (2.0 mmol), Diethylamine (3.0 mmol), CHCl3 (5 mL).

-

Activation: In a round-bottom flask, suspend the primary amide and diethylamine in CHCl3 . Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add PCl3 dropwise over 15 minutes to control the exothermic phosphorylation step.

-

Elimination: Attach a reflux condenser and heat the mixture to reflux (approx. 61 °C) for 40 minutes.

-

Quench: Cool the reaction to room temperature. Carefully add saturated aqueous NH4Cl (5 mL) to quench the reaction.

-

Isolation: Separate the organic layer, wash with distilled water (2 × 5 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo to afford the benzonitrile.

Direct Photocatalytic C–H Cyanation of Arenes

Mechanistic Causality

Direct C–H cyanation bypasses the need for pre-functionalized aryl halides, representing the frontier of atom-economical synthesis. However, overriding the inherent inertness of aromatic C–H bonds requires powerful oxidative conditions.

Recent breakthroughs utilize redox-innocent Lewis acids, such as Sc(OTf)3 , acting as sole photoredox catalysts under visible light irradiation[6]. In the presence of oxygen and Trimethylsilyl cyanide (TMSCN), the excited catalyst facilitates a single-electron transfer (SET) from the electron-rich arene. The resulting radical cation is trapped by the cyanide source, followed by deprotonation and rearomatization to yield the substituted benzonitrile[6].

Self-Validating Protocol: Sc(OTf)3-Catalyzed Aerobic Cyanation

Reagents: Arene substrate (140 μmol), Sc(OTf)3 (5 mol%, 7 µmol), TMSCN (1.68 mmol), Acetonitrile (250 μL), O2 gas.

-

Setup: Charge a transparent glass vial with the arene, Sc(OTf)3 , and TMSCN in acetonitrile[6].

-

Atmosphere Control: Bubble pure O2 gas through the solution for 2 minutes to saturate the solvent, providing the necessary terminal oxidant.

-

Irradiation: Seal the vial and stir at 45 °C while irradiating with 400 nm LEDs.

-

Analysis & Isolation: After the designated time (monitored by TLC), dilute the mixture with DMSO−d6 for crude NMR yield determination, or concentrate and purify via silica gel chromatography[6].

Quantitative Data: Comparison of Cyanating Agents

The selection of the cyanide source dictates the reaction trajectory, safety profile, and scalability. The table below summarizes the core metrics for reagents used in transition-metal catalysis.

| Cyanide Source | Toxicity Profile | Catalyst Deactivation Risk | Typical Yields | Operational Notes |

| KCN / NaCN | Extremely High | High (Forms [Pd(CN)4]2− ) | Low to Moderate | Requires slow-addition via syringe pump or crown ethers to prevent poisoning. |

| Zn(CN)2 | High | Low | Excellent | Industry standard for APIs; low solubility ensures steady-state catalytic turnover. |

| K4[Fe(CN)6] | Low | Low | Good to Excellent | Premier "green" alternative; non-toxic and highly stable[3]. |

| Acetone Cyanohydrin | High | Moderate | Good | Liquid state allows for highly precise, automated syringe pump addition. |

| TMSCN | Moderate | Low | Good | Expensive and moisture-sensitive; ideal for photoredox C–H functionalization[6]. |

References

-

Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews (RSC Publishing). Available at:[Link]

-

Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. PubMed Central (PMC). Available at:[Link]

-

Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. Available at:[Link]

-

A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides. Organic Process Research & Development - Figshare. Available at:[Link]

-

Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations. PubMed Central (PMC). Available at:[Link]

Sources

- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Halogenated Benzonitriles: A Technical Guide to Applications in Drug Discovery, Synthesis, and Environmental Remediation

Executive Summary

Halogenated benzonitriles represent a highly versatile class of privileged synthons in modern organic chemistry. The unique juxtaposition of a strongly electron-withdrawing cyano group (–C≡N) and a halogen leaving group on an aromatic scaffold creates a highly reactive electrophilic center. As a Senior Application Scientist, I have observed firsthand how mastering the reactivity of these molecules unlocks critical pathways in the synthesis of biologically active N-heterocycles, the development of antiviral nucleoside analogues, and the design of electroreductive environmental remediation systems.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging halogenated benzonitriles in advanced research applications.

Mechanistic Grounding: The Reactivity Paradigm

The synthetic utility of halogenated benzonitriles stems from their dual-activation profile. The cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. This electronic depletion makes the carbon atom bearing the halogen highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the nitrile carbon itself acts as a potent electrophile or dipolarophile, readily participating in transition-metal-catalyzed [3+2] cycloadditions or cross-coupling reactions.

Figure 1: Divergent reactivity pathways of halogenated benzonitriles in organic synthesis.

Application I: Synthesis of Privileged Scaffolds in Medicinal Chemistry

Nitrogen-based heterocycles, particularly quinazolines, are ubiquitous in FDA-approved drugs due to their ability to modulate solubility, lipophilicity, and metabolic stability. Ortho-halogenated benzonitriles serve as ideal precursors for 2-phenylquinazolin-4-amines—potent human adenosine A3 receptor antagonists .

Mechanistic Rationale: Fe/Cu Relay Catalysis

A highly efficient domino protocol utilizes an Fe/Cu relay system to construct the quinazoline core from ortho-halogenated benzonitriles, aldehydes, and sodium azide.

-

Iron Catalysis: Fe acts as a Lewis acid, coordinating with the nitrile group to lower the activation barrier for a [3+2] cycloaddition with the azide ion, forming a tetrazole intermediate.

-

Copper Catalysis: Cu facilitates the SNAr of the ortho-halogen by the newly formed tetrazole nucleophile. This is followed by an intricate sequence of reduction, cyclization, oxidation, and denitrogenation to yield the final aromatic core.

Figure 2: Fe/Cu relay-catalyzed domino workflow for quinazoline scaffold synthesis.

Quantitative Yield Analysis

The electronic nature of the aldehyde substituents directly impacts the efficiency of the cyclization step. Electron-releasing groups (ERGs) enhance the nucleophilicity of the intermediates, driving higher yields, whereas electron-withdrawing groups (EWGs) inductively slow the SNAr step.

Table 1: Effect of Substituents on Quinazoline Yields

| Substrate | Aldehyde Substituent | Electronic Nature | Isolated Yield (%) | Mechanistic Impact |

| o-Fluorobenzonitrile | 4-Methoxy (-OMe) | ERG | 84% | Enhanced nucleophilicity during ring closure |

| o-Fluorobenzonitrile | 4-Methyl (-Me) | ERG | 78% | Moderate enhancement of cyclization |

| o-Fluorobenzonitrile | 4-Chloro (-Cl) | EWG | 65% | Inductive withdrawal slows SNAr step |

| o-Fluorobenzonitrile | 4-Nitro (-NO₂) | EWG | 42% | Strong deactivation impedes intermediate formation |

Protocol 1: Fe/Cu Relay-Catalyzed Domino Synthesis

Self-Validating System: The evolution of nitrogen gas during the denitrogenation step serves as a physical indicator of reaction progression.

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add ortho-fluorobenzonitrile (1.0 mmol), the chosen aldehyde (1.2 mmol), and NaN₃ (1.5 mmol).

-

Catalyst Loading: Add FeCl₃ (10 mol%) and CuI (10 mol%) as the relay catalyst system.

-

Solvent & Atmosphere: Dissolve the mixture in anhydrous DMF (3.0 mL). Evacuate and backfill the tube with N₂ gas three times to ensure an inert atmosphere.

-

Thermal Activation: Heat the reaction mixture to 110 °C in an oil bath. Monitor the reaction via TLC (Hexane/EtOAc 3:1). The cessation of N₂ bubbling indicates the completion of the denitrogenation phase.

-

Workup: Cool to room temperature, quench with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Application II: Stereoretentive Access to Antiviral Nucleoside Analogues

In the realm of antiviral drug development, particularly for SARS-CoV-2 therapeutics like Remdesivir, the installation of a 1'-cyano group on the ribose ring is critical. The 1'β-CN moiety sterically clashes with the Ser861 residue of the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination .

Mechanistic Rationale: Boron Trichloride-Mediated Deprotection

Accessing these 1'-cyano intermediates requires the delicate removal of benzyl protecting groups without reducing the sensitive cyano group or cleaving the glycosidic bond. Boron trichloride (BCl₃) acts as a hard Lewis acid, selectively coordinating to the ethereal oxygens of the benzyl groups. The strict temperature gradient (-78 °C to -40 °C) provides exactly enough activation energy for ether cleavage while kinetically trapping the fragile 1'-cyano core from degradation.

Protocol 2: BCl₃-Mediated Benzyl Deprotection of 1'-Cyano Nucleosides

Self-Validating System: The quenching step with methanol generates HCl gas and dissolves the boron complexes, turning the cloudy suspension into a clear solution, visually confirming the successful termination of the Lewis acid activity.

-

Substrate Suspension: To a flame-dried round-bottom flask, add the 2′,3′,5′-O-tribenzyl ribono-nucleoside (1.00 mmol) and suspend in anhydrous CH₂Cl₂ (5.00 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 10 minutes for thermal equilibration.

-

Lewis Acid Addition: Slowly add 1.00 M BCl₃ in CH₂Cl₂ (3.80 mmol, 3.80 equiv) down the side of the flask to prevent localized exothermic spikes. Stir for 5 minutes.

-

Controlled Cleavage: Warm the reaction bath to -40 °C (using a dry ice/acetonitrile bath) and stir for an additional 2 hours. Monitor via TLC (CH₂Cl₂/MeOH 9:1) until the high-Rf starting material is completely consumed.

-

Quench & Recovery: Quench the reaction at -40 °C by adding MeOH (0.50 mL) dropwise, followed by water (0.50 mL). Allow the mixture to warm to room temperature, concentrate under reduced pressure, and purify the deprotected 1'-cyano nucleoside via reverse-phase chromatography.

Application III: Electroreductive Remediation of Halogenated Pollutants

Halogenated benzonitriles, such as ioxynil and bromoxynil, are heavily utilized as agricultural herbicides designed to inhibit electron transfer at the photosystem II receptor. However, their environmental persistence poses significant ecological risks. Electroreductive dehalogenation has emerged as a state-of-the-art method for the remediation of these stockpiled pollutants .

Mechanistic Rationale: Cathodic Electron Injection

By applying a specific cathodic potential, a single electron is injected directly into the LUMO (the C–X antibonding orbital) of the halogenated benzonitrile. This generates a transient radical anion intermediate [Ar–X]•⁻. Depending on the specific halogen, this intermediate undergoes rapid stepwise or concerted cleavage of the carbon-halogen bond, releasing a harmless halide ion (X⁻) and a carbon-centered radical (Ar•). A subsequent electron transfer and protonation from the solvent yield the detoxified, deshalogenated benzonitrile.

Figure 3: Electroreductive dehalogenation pathway for environmental remediation.

Conclusion

Halogenated benzonitriles are far more than simple building blocks; they are programmable electrophilic hubs. Whether orchestrating the synthesis of complex quinazoline scaffolds via relay catalysis, enabling the stereoretentive design of next-generation antiviral nucleosides, or serving as model substrates for electroreductive environmental remediation, a rigorous understanding of their electronic properties allows researchers to push the boundaries of chemical synthesis and drug development.

References

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Molecules (MDPI), 2024. URL:[Link]

-

1′-Cyano Intermediate Enables Rapid and Stereoretentive Access to 1′-Modified Remdesivir Nucleosides The Journal of Organic Chemistry (ACS Publications), 2022. URL:[Link]

-

Electroreductive Remediation of Halogenated Environmental Pollutants Chemical Reviews (ACS Publications), 2016. URL:[Link]

An In-Depth Technical Guide to the Commercial Sourcing of 5-Bromo-3-fluoro-2-methoxybenzonitrile

This guide provides research, development, and procurement professionals with a comprehensive framework for sourcing 5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS No. 1369363-51-1), a key building block in modern medicinal chemistry. Its utility in the synthesis of complex pharmaceutical intermediates necessitates a reliable and high-quality supply chain. This document moves beyond a simple vendor list to offer a technical evaluation strategy, ensuring the procured material meets the stringent requirements of drug discovery and development.

Core Chemical Properties and Structural Analysis

5-Bromo-3-fluoro-2-methoxybenzonitrile is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups that are valuable for synthetic transformations. The interplay between the electron-withdrawing nitrile and halogen groups, and the electron-donating methoxy group, creates a unique electronic profile that dictates its reactivity in cross-coupling and nucleophilic substitution reactions.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 1369363-51-1 |

| Molecular Formula | C₈H₅BrFNO |

| Molecular Weight | 230.03 g/mol |

| Appearance | Typically a white to off-white or light-yellow solid/powder[1] |

| Purity | Commercially available in purities typically ranging from 95% to >98%[1][2][3] |

The unique substitution pattern makes this molecule a valuable intermediate. For instance, similar halogenated benzonitriles are employed in the synthesis of active pharmaceutical ingredients (APIs) for oncology and neurological disorders.[4] The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.

Identifying and Evaluating Commercial Suppliers

The supply landscape for specialized reagents like 5-Bromo-3-fluoro-2-methoxybenzonitrile ranges from large, multinational catalog companies to smaller, specialized custom synthesis labs. Each presents distinct advantages.

Table of Representative Commercial Suppliers:

| Supplier Category | Examples | Typical Purity | Scale | Key Advantages |

| Large Catalog Vendors | Merck (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), VWR (Avantor) | ≥97% | mg to low g | Broad inventory, established logistics, readily available documentation (CoA, SDS)[5] |

| Specialty Producers & Intermediates | ChemScene, Ambeed, PharmaBlock, BLD Pharm | ≥98% | g to kg | Expertise in niche chemistries, potential for scale-up, often primary manufacturers[2][3][6][7] |

| Chemical Marketplaces | LookChem, Echemi | Varies | Varies | Wide selection from various global suppliers, competitive pricing, requires careful vetting[8][9] |

Note: This list is not exhaustive and serves to represent supplier categories. Availability and product specifications should always be confirmed directly with the supplier.

The choice of supplier is contingent on the stage of research. For early-stage discovery, a catalog vendor may suffice. For process development and scale-up, establishing a relationship with a primary manufacturer or specialty producer is critical.

The Supplier Qualification Workflow: A Self-Validating System

Trust in the supply chain is paramount. A new supplier or a new batch of material from an existing supplier should be subject to a rigorous, self-validating qualification process before its acceptance into a laboratory workflow, especially in a regulated or cGMP-adjacent environment.

This workflow ensures that the material's identity, purity, and impurity profile are well-characterized and consistent.

Caption: A logical workflow for qualifying a new supplier of critical reagents.

Quality Control & In-House Verification Protocols

The supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is crucial for scientific integrity.

Objective: To confirm the chemical structure of 5-Bromo-3-fluoro-2-methoxybenzonitrile and ensure the absence of significant structural isomers.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the material in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (≥400 MHz recommended).

-

Analysis & Interpretation:

-

¹H NMR: Expect to see signals corresponding to the methoxy group (a singlet, ~3.9-4.1 ppm) and two aromatic protons (doublets or doublet of doublets, demonstrating coupling to each other and to fluorine).

-

¹⁹F NMR: Expect a single resonance, likely coupled to the adjacent aromatic protons.

-

¹³C NMR: Verify the presence of the expected number of carbon signals, including the nitrile carbon (typically >115 ppm) and carbons attached to the electronegative F and Br atoms.

-

-

Causality Check: The presence of unexpected signals or incorrect splitting patterns could indicate an isomeric impurity or a completely different compound. For example, the isomeric 5-Bromo-2-fluoro-3-methoxybenzonitrile would show a different ¹H NMR splitting pattern due to the altered proton-fluorine coupling relationships.[2]

Objective: To quantify the purity of the compound and identify any process-related impurities or degradation products.

Methodology:

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 15-20 minutes.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a 1:1 mixture of acetonitrile:water at approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

-

Injection & Detection: Inject 5-10 µL and monitor at a wavelength where the chromophore absorbs strongly (e.g., 220 nm or 254 nm).

-

Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

-

Trustworthiness Check: The impurity profile should be consistent with the likely synthetic route. Potential impurities could include starting materials, regioisomers, or de-halogenated byproducts. Any peak representing >0.1% of the total area should be scrutinized.

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the material.

-

Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][10][11]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Some suppliers recommend refrigerated storage (2-8°C) under dry conditions to ensure long-term stability.[1]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11][12]

By implementing this structured approach to sourcing, evaluation, and handling, researchers and drug development professionals can build a robust and reliable supply chain for 5-Bromo-3-fluoro-2-methoxybenzonitrile, mitigating risks to project timelines and ensuring the scientific validity of their results.

References

-

MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzonitrile. [Link]

-

LookChem. Benzonitrile, 5-bromo-3-fluoro-2-hydroxy-. [Link]

-

SAFETY DATA SHEET for 3-Bromo-5-fluorobenzonitrile. (2015). [Link]

-

Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. [Link]

-

MilliporeSigma. 5-Bromo-2-fluoro-3-methylbenzonitrile | 1110502-49-2. [Link]

-

Jiang, B., et al. (2011). 5-Bromo-2-hydroxybenzonitrile. PMC. [Link]

Sources

- 1. 5-Bromo-3-fluoro-2-methylbenzonitrile | 1807117-78-7 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromo-2-fluoro-3-methylbenzonitrile | 1110502-49-2 [sigmaaldrich.com]

- 4. 5-Bromo-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]

- 5. avantorsciences.com [avantorsciences.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1379366-31-0|5-Bromo-4-fluoro-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 8. lookchem.com [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Fundamental Reaction Mechanisms Involving Substituted Benzonitriles: A Technical Guide for Drug Discovery and Synthetic Chemistry

Executive Summary

The benzonitrile moiety—a simple aromatic ring appended with a nitrile group—has emerged as a privileged scaffold in medicinal chemistry and a highly versatile intermediate in synthetic organic chemistry[1]. Its unique electronic properties, metabolic stability, and capacity to engage in crucial molecular interactions have propelled benzonitrile-containing compounds into the forefront of drug discovery[1]. This technical guide provides an in-depth mechanistic analysis of the core reactions involving substituted benzonitriles, bridging theoretical physical organic chemistry with field-proven experimental protocols.

The Benzonitrile Pharmacophore in Drug Design

In drug development, the utility of the benzonitrile group stems from its distinct physicochemical characteristics. The strongly electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the attached benzene ring, polarizing the aromatic π -system to optimize π

π stacking interactions with biological targets[1],[2]. Furthermore, the nitrile group is metabolically stable, preventing rapid oxidative degradation, and acts as an effective bioisostere for carbonyls or halogens[1],[2].This scaffold is foundational to several blockbuster therapeutics, including the aromatase inhibitors Letrozole and Fadrozole, and the androgen receptor antagonist Enzalutamide[3]. In these molecules, the benzonitrile moiety is not merely a structural spacer; it actively participates in target binding while directing the synthetic assembly of the drug.

Nucleophilic Aromatic Substitution ( SNAr ) Mechanisms

The cyano group is a powerful activating group for Nucleophilic Aromatic Substitution ( SNAr ), particularly when positioned ortho or para to a leaving group (e.g., a halogen)[4].

Mechanistic Causality

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack on the electron-deficient carbon, which generates a negatively charged intermediate known as the Meisenheimer complex[5],[6]. The electron-withdrawing nitrile group stabilizes this intermediate through resonance and inductive effects[4]. Conversely, the presence of electron-donating groups (EDGs), such as a methyl group in 3-methylbenzonitrile, counteracts this activation by increasing electron density on the ring, thereby raising the activation energy required to form the Meisenheimer complex[7].

Caption: Logical flow of the Nucleophilic Aromatic Substitution (S_NAr) mechanism in benzonitriles.

Protocol 1: SNAr of 4-Fluorobenzonitrile with Secondary Amines

-

Causality of Design: 4-fluorobenzonitrile is selected because the highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the rate-determining addition step. Potassium carbonate ( K2CO3 ) is used as a mild base to scavenge the generated HF without causing unwanted side reactions.

-

Self-Validating System: The reaction progress is monitored by Thin-Layer Chromatography (TLC). The protocol relies on a biphasic aqueous workup; unreacted polar amines and inorganic fluoride salts partition into the aqueous layer, while the highly organic product remains in the organic phase, ensuring built-in purification.

Step-by-Step Methodology:

-

Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-fluorobenzonitrile in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

-

Reagent Addition: Add 1.2 equivalents of the secondary amine nucleophile and 2.0 equivalents of finely powdered K2CO3 .

-

Execution: Heat the suspension to 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Validation: Check reaction completion via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the starting material spot validates the end of the reaction.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water (3x) and brine (1x) to remove DMF and inorganic salts. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Decyanative Cross-Coupling: C-CN Bond Activation

Traditionally, the C-CN bond was considered inert. However, recent advancements in transition-metal catalysis have enabled decyanative cross-coupling, allowing benzonitriles to act as electrophilic coupling partners[8].

Mechanistic Causality

In nickel-catalyzed reductive coupling of nitriles with aryl triflates, the choice of phosphine ligand acts as a powerful molecular switch for chemoselectivity[8]. Using Xantphos (a ligand with a large bite angle) promotes the oxidative addition of Ni(0) into the strong C-CN bond, driving a decyanative cross-coupling pathway to yield diarylmethanes[8]. Switching the ligand to dppp redirects the selectivity toward a reductive addition/hydrolysis process, preserving the carbon atom of the nitrile to form diarylketones[8].

Caption: Ligand-controlled switchable Ni-catalyzed decyanative cross-coupling workflow.

Protocol 2: Ni-Catalyzed Synthesis of Diarylmethanes

-

Causality of Design: Zinc powder is employed as a stoichiometric reductant to continuously regenerate the active Ni(0) species from the Ni(II) precatalyst. THF is used as the solvent to properly solubilize the active catalytic complex.

-

Self-Validating System: The reaction must be conducted under a strict inert atmosphere ( N2 or Argon) because the Ni(0) intermediate is highly sensitive to oxidation. A color change from pale green (Ni(II)) to dark red/brown indicates the successful formation of the active low-valent nickel species.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with NiCl2⋅DME (10.0 mol%), Xantphos (10.0 mol%), and Zinc powder (3.0 equiv.)[8].

-

Substrate Addition: Add the benzonitrile derivative (0.2 mmol) and the aryl triflate (0.4 mmol, 2.0 equiv.) dissolved in anhydrous THF (1.0 mL)[8].

-

Execution: Seal the tube, remove it from the glovebox, and stir the mixture at 100 °C for 24 hours[8].

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the zinc residues and precipitated salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the diarylmethane product[8].

Cyano-Directed Transformations: Hydration and Reduction

Beyond acting as an activating group or a leaving group, the cyano moiety itself is a versatile functional handle.

Nitrile Reduction

Reduction of benzonitriles to primary amines is typically achieved using Lithium Aluminum Hydride ( LiAlH4 ). Electron-withdrawing groups on the aromatic ring accelerate this reduction by enhancing the electrophilicity of the nitrile carbon, making it more susceptible to hydride attack[4].

-

Protocol 3 (Fieser Workup): To a cooled (0 °C) suspension of LiAlH4 in anhydrous diethyl ether, a solution of benzonitrile is added dropwise[7]. After stirring at room temperature, the reaction is quenched using the self-validating n:n:3n Fieser method (e.g., for x grams of LiAlH4 , add x mL water, x mL 15% NaOH, and 3x mL water)[7]. This specifically traps the aluminum byproducts as a granular, easily filterable white solid, preventing the formation of intractable emulsions and ensuring high recovery of the amine.

Catalytic Hydration

The hydration of benzonitriles to primary amides can be achieved using tetranuclear ruthenium-oxo-hydroxo-hydride complexes. Kinetic analyses reveal that the reaction mechanism is highly dependent on the electronic nature of the substituents[9].

-

Mechanistic Insight: Para-substituted benzonitriles with electron-withdrawing groups exhibit a cooperative mechanism characterized by sigmoidal saturation kinetics (Hill inhibition kinetics)[9]. In contrast, electron-rich substituents promote a standard, noncooperative Michaelis-Menten kinetic profile[9].

Quantitative Reactivity Analysis

The following table summarizes the mechanistic impact of substituents across the fundamental reaction pathways discussed in this guide.

| Reaction Pathway | Substituent Effect (EDG) | Substituent Effect (EWG) | Key Intermediate | Primary Application |

| Nucleophilic Aromatic Substitution ( SNAr ) | Deactivates ring; reduces reaction rate | Activates ring; stabilizes negative charge | Meisenheimer Complex | Synthesis of substituted anilines and biaryls |

| Decyanative Cross-Coupling | Modulates oxidative addition rate | Enhances C-CN bond activation | Ni(0)/Ni(II) Organometallic Species | Synthesis of diarylmethanes and complex scaffolds |

| Nitrile Reduction ( LiAlH4 ) | Decreases electrophilicity of nitrile carbon | Increases electrophilicity; accelerates rate | Tetrahedral Aluminum Complex | Synthesis of primary benzylamines |

| Catalytic Hydration (Ru-catalyzed) | Promotes noncooperative Michaelis-Menten kinetics | Promotes cooperative sigmoidal kinetics | Nitrile-coordinated Tetraruthenium Complex | Controlled synthesis of primary amides |

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.coach [chemistry.coach]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. epublications.marquette.edu [epublications.marquette.edu]

A Technical Guide to the Synthesis of Fluorinated Aromatic Compounds: Strategies and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, have made fluorinated aromatic compounds indispensable in the design of novel pharmaceuticals and agrochemicals.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for accessing these valuable molecules. We will delve into the mechanistic underpinnings of nucleophilic and electrophilic fluorination strategies, as well as the rapidly evolving field of transition-metal-catalyzed C-F bond formation. By understanding the causality behind experimental choices, researchers can make more informed decisions in the design and execution of synthetic routes to complex fluorinated aromatic targets.

Introduction: The Unique Impact of Fluorine in Aromatic Systems

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[4] In the context of aromatic compounds, the high electronegativity and small size of the fluorine atom lead to profound changes in electronics, conformation, and metabolic stability. These modifications are often exploited in drug design to enhance binding affinity to target proteins, improve membrane permeability, and block sites of metabolic degradation.[1][2][3] Consequently, the development of efficient and selective methods for the synthesis of fluorinated aromatics is of paramount importance.

This guide will explore the three principal strategies for forging the robust C-F bond on an aromatic ring:

-

Nucleophilic Aromatic Substitution (SNAr) : A classic approach relying on the displacement of a leaving group by a fluoride ion.

-

Electrophilic Fluorination : The use of reagents that deliver a formal "F+" equivalent to an electron-rich aromatic ring.

-

Transition-Metal-Catalyzed Fluorination : Modern methods that leverage the reactivity of metals like palladium and copper to facilitate C-F bond formation.

Nucleophilic Aromatic Substitution (SNAr) for Fluorination

The SNAr reaction is a well-established method for introducing fluorine into electron-deficient aromatic systems.[5][6] The mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. However, recent studies suggest that many SNAr reactions, particularly those on heterocycles, may proceed through a concerted mechanism.[7][8]

Mechanistic Principles and Causality

The feasibility of an SNAr reaction for fluorination is dictated by two key factors:

-

Ring Activation : The aromatic ring must be rendered sufficiently electrophilic to be attacked by the fluoride nucleophile. This is achieved by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho and/or para to the leaving group.[6] These groups stabilize the negative charge that develops in the Meisenheimer intermediate.

-

Leaving Group Ability : A good leaving group is required to facilitate the final elimination step. Halides (Cl, Br, I) and nitro groups are commonly employed.

The choice of fluoride source is critical. While simple alkali metal fluorides like potassium fluoride (KF) are inexpensive, their low solubility and high lattice energy often necessitate harsh reaction conditions (high temperatures and polar aprotic solvents).[5] To circumvent these issues, phase-transfer catalysts or more soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides are often used.[5]

Experimental Workflow: A General Protocol for SNAr Fluorination

The following protocol outlines a typical procedure for the SNAr fluorination of an activated aryl chloride.

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) fluorination reaction.

Detailed Steps:

-

Preparation: A flame-dried round-bottom flask is charged with the activated aryl chloride (1.0 eq.), the fluoride source (e.g., spray-dried KF, 2.0-3.0 eq.), and a polar aprotic solvent (e.g., DMSO, DMF, or sulfolane). If using KF, a phase-transfer catalyst such as 18-crown-6 or a tetraalkylammonium salt may be added.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 120 to 220 °C. The progress of the reaction is monitored by an appropriate analytical technique such as TLC, GC-MS, or 19F NMR.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Electrophilic Fluorination of Arenes

Electrophilic fluorination offers a complementary approach to SNAr, enabling the fluorination of electron-rich aromatic and heteroaromatic compounds.[9][10] This method relies on reagents that contain a polarized N-F bond, which act as a source of an electrophilic fluorine atom ("F+").[11]

Key Reagents and Mechanistic Considerations

A variety of N-F reagents have been developed, with Selectfluor® and N-fluorobenzenesulfonimide (NFSI) being among the most widely used due to their stability, ease of handling, and tunable reactivity.[2][4][11]

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly reactive and versatile electrophilic fluorinating agent.

-

N-Fluorobenzenesulfonimide (NFSI) is a milder alternative to Selectfluor and is often effective for a wide range of transformations.[2][4][11]

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a direct SN2-type attack of the arene on the fluorine atom and a single-electron transfer (SET) pathway. The operative mechanism is often dependent on the substrate and the specific N-F reagent used.[4]

Comparative Data for Electrophilic Fluorinating Reagents

| Reagent | Structure | Reactivity | Key Applications |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High | Fluorination of electron-rich arenes, α-fluorination of carbonyls. |

| NFSI | N-Fluorobenzenesulfonimide | Moderate | Milder fluorination of arenes, C-H fluorination with metal catalysts.[12] |

Experimental Protocol: Electrophilic Fluorination of an Activated Arene

The following is a representative protocol for the electrophilic fluorination of an electron-rich arene using Selectfluor®.

Caption: A typical experimental workflow for electrophilic fluorination using Selectfluor®.

Detailed Steps:

-

Preparation: The electron-rich aromatic substrate (1.0 eq.) is dissolved in a suitable solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.

-

Reagent Addition: Selectfluor® (1.0-1.2 eq.) is added portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash column chromatography.

Transition-Metal-Catalyzed Aromatic Fluorination

The development of transition-metal-catalyzed methods has revolutionized the synthesis of aryl fluorides, providing access to these compounds from readily available starting materials under milder conditions.[13] Palladium and copper are the most extensively studied metals for this transformation.[14][15][16]

Palladium-Catalyzed Fluorination

Palladium-catalyzed fluorination typically involves the cross-coupling of an aryl electrophile (e.g., aryl halide or triflate) with a fluoride source.[14][17] The catalytic cycle generally proceeds through oxidative addition, fluoride transfer, and the challenging C-F reductive elimination step.[17] The success of this methodology has been heavily reliant on the design of specialized phosphine ligands that can promote the difficult reductive elimination of the Ar-F bond from the palladium(II) center.[17][18]

Caption: Simplified catalytic cycle for palladium-catalyzed aromatic fluorination.

Copper-Catalyzed Fluorination

Copper-catalyzed fluorination, often referred to as an Ullmann-type reaction, provides a cost-effective alternative to palladium-based systems.[16][19] These reactions can proceed through various copper oxidation states, including Cu(I)/Cu(III) catalytic cycles.[20][21] The use of directing groups on the aryl substrate can significantly enhance the efficiency of copper-catalyzed C-F bond formation.[21]

Emerging Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful tool for C-F bond formation and cleavage.[22][23] These methods often proceed through radical intermediates under exceptionally mild conditions. For instance, photoredox-catalyzed decarboxylative fluorination allows for the conversion of carboxylic acids to the corresponding fluorides using an electrophilic fluorine source like Selectfluor®.[24] Conversely, photoredox systems can also be employed for the defluorination of polyfluorinated arenes, offering a novel strategy for the synthesis of partially fluorinated compounds.[22][23][25]

Late-Stage Fluorination: A Paradigm Shift in Drug Discovery

The ability to introduce fluorine atoms into complex molecules at a late stage of a synthetic sequence is highly desirable in drug discovery.[1][26] Late-stage fluorination allows for the rapid generation of fluorinated analogues of biologically active compounds, facilitating the exploration of structure-activity relationships without the need for de novo synthesis. Many of the modern electrophilic and transition-metal-catalyzed fluorination methods are amenable to late-stage functionalization of complex natural products and drug candidates.[1][27]

Conclusion and Future Outlook

The synthesis of fluorinated aromatic compounds has undergone remarkable advancements in recent years. While classic SNAr and electrophilic fluorination methods remain valuable tools, the advent of transition-metal catalysis and photoredox catalysis has opened up new avenues for C-F bond formation with unprecedented efficiency and selectivity. The continued development of more active and selective catalysts, including those based on earth-abundant metals, will undoubtedly lead to even more powerful and sustainable methods for accessing these crucial building blocks for the pharmaceutical and agrochemical industries.[28][29] As our understanding of the underlying reaction mechanisms deepens, so too will our ability to rationally design synthetic routes to ever more complex and impactful fluorinated aromatic molecules.

References

- A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Benchchem.

- The Pd-catalyzed fluorination of (hetero)aryl bromides and triflates. DSpace@MIT.

- Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers (RSC Publishing).

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

- Electrophilic Fluorination. Bryn Mawr College.

- Electrophilic fluorination. Wikipedia.

- Current Trends in Practical Fluorination Chemistry. ThermoFisher.

- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC.

- Recent Advances in CF Bond Cleavage Enabled by Visible Light Photoredox Catalysis.

- Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. PMC.

- Direct C–F Bond Formation Using Photoredox Catalysis. ACS Publications.

- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis.

- Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Request PDF.

- Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances.

- Pd-Catalyzed Fluorination. Wordpress.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers.

- Fluorinated Aromatic Compounds. ResearchGate.

- Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.

- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.

- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.

- Full article: Recent advances in green fluorine chemistry. Taylor & Francis.

- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC.

- Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry.

- Nitromethane-Enabled Fluorination of Styrenes and Arenes. CCS Chemistry.

- Electrophilic Fluorination Agents. Organofluorine / Alfa Chemistry.

- Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group.

- Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society.

- Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. PMC.

- Overview of this work. (a) The properties of electrophilic fluorine reagents. (b) The strategies applied in the activation of N-fluorobenzenesulfonimide (NFSI) or Selectfluor. (c) This work. ResearchGate.

- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.

- Concerted nucleophilic aromatic substitutions. Harvard DASH.

- First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Catalysis for Fluorination and Trifluoromethylation. PMC.

- Nucleophilic aromatic substitution. Wikipedia.

- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing.

- Copper-mediated/-catalyzed fluorination reactions: new routes to aryl fluorides. Organic Chemistry Frontiers (RSC Publishing).

- Transition Metals Mediated Fluorination of Arenes and Heteroarenes. Macmillan Group.

- Copper-mediated/catalyzed fluorination of aryl halides. ResearchGate.

- Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA.

- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI.

- Earth-Abundant Metal Catalysis Enabled by Counterion Activation. Edinburgh Research Explorer.

- Catalysis with Earth-Abundant Metals Iron, Cobalt, Nickel and Copper for Sustainability.

- Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Springer Nature Experiments.

- BJOC - Earth-abundant 3d metal catalysis. Beilstein Journals.

- Ullmann Reaction. Organic Chemistry Portal.

Sources

- 1. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. brynmawr.edu [brynmawr.edu]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. communities.springernature.com [communities.springernature.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 12. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 13. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]

- 15. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-mediated/-catalyzed fluorination reactions: new routes to aryl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 18. The Pd-catalyzed fluorination of (hetero)aryl bromides and triflates [dspace.mit.edu]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. communities.springernature.com [communities.springernature.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. mdpi.com [mdpi.com]

- 28. pure.ed.ac.uk [pure.ed.ac.uk]

- 29. mdpi.com [mdpi.com]

Step-by-step synthesis protocol for 5-Bromo-3-fluoro-2-methoxybenzonitrile

Application Note: Synthesis Protocol for 5-Bromo-3-fluoro-2-methoxybenzonitrile

Strategic Context & Mechanistic Rationale

5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1247885-38-6) is a highly functionalized aromatic building block frequently utilized in drug development pipelines, notably serving as a critical intermediate in the synthesis of Receptor Interacting Protein Kinase 2 (RIPK2) inhibitors[1]. Its dense array of orthogonal functional groups—a nitrile, a methoxy ether, a fluorine atom, and a bromine atom—allows for highly selective downstream modifications, such as transition-metal-catalyzed cross-coupling at the bromide position.

The most robust and high-yielding synthetic strategy for this compound is the Williamson-type O-methylation of its commercially available precursor, 5-bromo-3-fluoro-2-hydroxybenzonitrile[1].

Mechanistic Causality:

-

Base Selection: The hydroxyl proton of the starting material is highly acidic due to the synergistic electron-withdrawing effects of the adjacent cyano and fluoro groups. Sodium Hydride (NaH) is selected as the optimal base because it provides an irreversible deprotonation driven by the evolution of hydrogen gas, ensuring the quantitative formation of the phenoxide nucleophile[1].

-

Solvent Dynamics: N,N-Dimethylformamide (DMF) serves as the ideal polar aprotic solvent. It effectively solvates the sodium counter-ion, leaving the phenoxide anion "naked" and highly reactive toward the electrophile[1].

-

Electrophile: Iodomethane (MeI) is utilized due to the excellent leaving-group ability of the iodide ion and its lack of steric hindrance, promoting a rapid SN2 substitution[1].

Mechanistic Pathway & Workflow

Workflow for the O-methylation synthesis of 5-Bromo-3-fluoro-2-methoxybenzonitrile.

Stoichiometric Parameters

The following table summarizes the quantitative data required for a standard 1.00 mmol scale synthesis[1].

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-Bromo-3-fluoro-2-hydroxybenzonitrile | 216.01 | 1.0 | 240 mg | Starting Material |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 2.0 | 80 mg | Base |

| Iodomethane (MeI) | 141.94 | 2.0 | 284 mg (125 µL) | Alkylating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 4.0 mL | Solvent |

Validated Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are integrated to ensure reaction fidelity at critical junctures.

Phase 1: Deprotonation

-

Preparation: In a rigorously dried, inert-gas flushed (N₂ or Ar) round-bottom flask, dissolve 5-bromo-3-fluoro-2-hydroxybenzonitrile (240 mg, 1.00 mmol) in anhydrous DMF (4.0 mL)[1].

-

Base Addition: While maintaining the reaction at 25 °C, carefully add Sodium Hydride (80 mg of a 60% dispersion in mineral oil, 2.00 mmol) in small, controlled portions[1].

-

Causality & Validation: The addition must be staggered due to the exothermic nature of the deprotonation and the vigorous evolution of H₂ gas. The cessation of bubbling serves as a visual, self-validating indicator that the formation of the phenoxide intermediate is complete.

-

-

Maturation: Stir the resulting mixture at 25 °C for 20 minutes to ensure total deprotonation and homogenization[1].

Phase 2: Alkylation 4. Electrophile Introduction: To the dark phenoxide solution, add Iodomethane (284 mg, 125 μL, 2.00 mmol) dropwise via a gas-tight syringe[1].

- Safety Note: MeI is a highly volatile alkylating agent; handle strictly within a certified fume hood.

- Reaction Propagation: Allow the reaction mixture to stir continuously at 25 °C for 12 hours[1].

- Validation Check: At the 11-hour mark, withdraw a 10 μL aliquot, quench it in a water/acetonitrile mixture, and analyze via LC-MS or TLC (e.g., Hexanes/EtOAc). The complete consumption of the highly polar phenolic precursor confirms that the reaction has reached completion.

Phase 3: Quenching and Isolation 6. Quenching: Carefully quench the reaction by the slow addition of distilled water (e.g., 10–20 mL). This neutralizes any unreacted NaH and forces the highly lipophilic product to precipitate or partition out of the DMF[1]. 7. Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

- Causality: EtOAc is chosen for its excellent partition coefficient for functionalized aromatics, effectively pulling the product from the DMF/water matrix.

- Washing & Drying: Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) or brine (3 x 15 mL) to strip away residual DMF. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target compound, 5-bromo-3-fluoro-2-methoxybenzonitrile[1]. The crude product is typically of sufficient purity for subsequent synthetic steps.

References

- Title: WO2023239941A1 - Imidazo(1,2-a)

Sources

Application Notes and Protocols for the Purification of 5-Bromo-3-fluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Understanding the Molecule: Physicochemical Profile

5-Bromo-3-fluoro-2-methoxybenzonitrile is a substituted aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for developing effective purification strategies. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from closely related analogs.

Table 1: Estimated Physicochemical Properties of 5-Bromo-3-fluoro-2-methoxybenzonitrile and its Analogs.

| Property | Estimated Value / Observation | Rationale / Analog Data |

| Molecular Formula | C₈H₅BrFNO | - |

| Molecular Weight | 230.03 g/mol | Calculated |

| Physical Form | White to light yellow/brown solid or crystals | Analogs like 5-Bromo-4-fluoro-2-methoxy-benzonitrile and 5-Bromo-3-fluoro-2-methylbenzonitrile are solids.[3][4] |

| Melting Point | Likely in the range of 70-90 °C | 5-Bromo-2-fluorobenzonitrile has a melting point of 76-80 °C.[5] |

| Solubility | Predicted to be soluble in moderately polar to non-polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone, chloroform) and insoluble or slightly soluble in water. | Benzonitrile derivatives generally exhibit this solubility profile.[6][7] |

| Polarity | Moderately polar | The presence of the nitrile, methoxy, and halogen functional groups contributes to its polarity. |

Strategic Purification: Identifying and Removing Impurities

The choice of purification technique is dictated by the nature and quantity of impurities present in the crude material. Impurities in a synthetic batch of 5-Bromo-3-fluoro-2-methoxybenzonitrile can originate from unreacted starting materials, byproducts of the reaction, or subsequent degradation.[8][9]

Potential Impurities to Consider:

-

Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like a brominated and fluorinated methoxytoluene or a corresponding aldehyde/aniline.[10]

-

Isomeric Byproducts: Incomplete regioselectivity during bromination or other substitution reactions can lead to the formation of isomers.

-

Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions.

-

Over- or Under-alkylation/halogenation Products: These can arise from the synthetic process.

The following workflow provides a logical approach to purifying 5-Bromo-3-fluoro-2-methoxybenzonitrile, starting from the crude solid.

Caption: A general workflow for the purification of 5-Bromo-3-fluoro-2-methoxybenzonitrile.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is an effective technique for removing small to moderate amounts of impurities and is often the first step in purifying a crude solid product.[11] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection: A Critical First Step

The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[12]

Table 2: Suggested Solvents for Recrystallization Screening.

| Solvent | Polarity | Boiling Point (°C) | Rationale |

| Isopropanol | Polar | 82.5 | Good for moderately polar compounds. |

| Ethanol | Polar | 78.4 | Similar to isopropanol, often a good starting point. |

| Ethyl Acetate | Moderately Polar | 77.1 | Good for dissolving a range of organic compounds. |

| Toluene | Non-polar | 110.6 | Can be effective if the compound is less polar. |

| Heptane/Ethyl Acetate | Mixed | Variable | A non-polar/moderately polar solvent pair can be used for fine-tuning solubility. |

Step-by-Step Recrystallization Protocol

-

Solubility Test: In a small test tube, add approximately 50 mg of the crude 5-Bromo-3-fluoro-2-methoxybenzonitrile. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, the solvent is likely too good. If it is largely insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot.

-

Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: High-Purity Isolation via Column Chromatography

For achieving high purity (>98%), especially when dealing with closely related impurities, column chromatography is the method of choice.[13][14][15] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[16]

Developing the Chromatographic Method

Stationary Phase: Silica gel is the most common and appropriate stationary phase for a moderately polar compound like 5-Bromo-3-fluoro-2-methoxybenzonitrile.[14]

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

Caption: Workflow for developing a column chromatography method.

Step-by-Step Column Chromatography Protocol

-

TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate. The ideal eluent system will give the desired compound an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.

-

Sample Loading: Dissolve the crude 5-Bromo-3-fluoro-2-methoxybenzonitrile in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

-

Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

-

Melting Point Analysis: A sharp melting point range close to the expected value indicates high purity.

By following these detailed protocols and understanding the underlying principles, researchers can confidently and efficiently purify 5-Bromo-3-fluoro-2-methoxybenzonitrile to the high degree of purity required for demanding applications in drug discovery and development.

References

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzonitrile. Retrieved from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

-

University of Science and Arts of Oklahoma. (n.d.). Column Chromatography. Retrieved from [Link]

- Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry.

-

Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

-

Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

- Anwar, U., & Hansen, T. V. (2008). Synthesis of 5-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2617.

-

The Hive. (2003, November 4). recrystalization of 5-bromovanillin. Retrieved from [Link]

Sources

- 1. 5-Bromo-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]

- 2. Buy 4-Bromo-2-fluoro-5-methoxybenzonitrile [smolecule.com]

- 3. 5-Bromo-4-fluoro-2-methoxy-benzonitrile [sigmaaldrich.com]

- 4. 5-Bromo-3-fluoro-2-methylbenzonitrile | 1807117-78-7 [sigmaaldrich.com]

- 5. 5-溴-2-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

- 10. 5-Bromo-2-fluoro-4-methoxybenzonitrile|1374574-64-7 [benchchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]